tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with cyclopentylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Various substituted azetidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the original compound.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Chemical Biology: It serves as a probe or ligand in studying biological processes and interactions.
Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of tert-Butyl 3-((cyclopentylamino)methyl)azetidine-1-carboxylate depends on its specific application and target. Generally, the compound interacts with biological molecules through its functional groups, forming covalent or non-covalent bonds. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the azetidine ring. For example, tert-Butyl 3-(methylamino)azetidine-1-carboxylate has a methylamino group instead of a cyclopentylamino group.
- Reactivity: The presence of different substituents can significantly affect the reactivity and chemical behavior of the compounds.
- Biological Activity: The biological activity and potential applications of these compounds can vary based on their structural differences and the nature of their interactions with biological targets .
Properties
Molecular Formula |
C14H26N2O2 |
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Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-[(cyclopentylamino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-11(10-16)8-15-12-6-4-5-7-12/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
WKBRIJKNLTUNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2CCCC2 |
Origin of Product |
United States |
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